2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodiazole core, a piperazine ring, and an ethoxybenzenesulfonyl group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction include the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of the action of this compound include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes result from the compound’s interaction with alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with ethoxybenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and a benzodiazole core but differ in the substituents attached to the piperazine ring.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-18-10-6-7-11-19(18)28(25,26)24-14-12-23(13-15-24)20-21-16-8-4-5-9-17(16)22(20)2/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGQPCXYIYXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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